molecular formula C14H9ClN2 B12910917 Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)- CAS No. 797057-42-2

Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-

Katalognummer: B12910917
CAS-Nummer: 797057-42-2
Molekulargewicht: 240.69 g/mol
InChI-Schlüssel: WSTPBEWMORFHEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole is a heterocyclic compound with a molecular formula of C14H9ClN2 and a molecular weight of 240.69 g/mol . This compound is part of the pyridine class of chemicals and is known for its unique structure, which includes a pyridine ring fused to a cyclohepta[b]pyrrole system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole typically involves the reaction of pyridine derivatives with various reagents under controlled conditions. One common method involves the use of Grignard reagents to introduce the pyridine moiety into the cyclohepta[b]pyrrole framework . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-8-(pyridin-3-yl)cyclohepta[b]pyrrole
  • 2-Chloro-8-(pyridin-4-yl)cyclohepta[b]pyrrole
  • 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]indole

Uniqueness

2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole is unique due to its specific substitution pattern and the presence of both pyridine and cyclohepta[b]pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

797057-42-2

Molekularformel

C14H9ClN2

Molekulargewicht

240.69 g/mol

IUPAC-Name

2-chloro-8-pyridin-2-ylcyclohepta[b]pyrrole

InChI

InChI=1S/C14H9ClN2/c15-13-9-10-5-1-2-6-11(14(10)17-13)12-7-3-4-8-16-12/h1-9H

InChI-Schlüssel

WSTPBEWMORFHEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C2=NC(=CC2=C1)Cl)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.